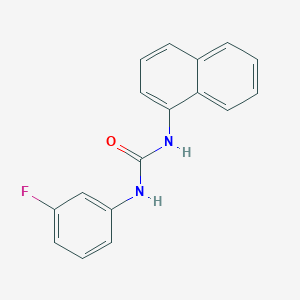

1-(3-Fluorophenyl)-3-naphthalen-1-ylurea

Description

1-(3-Fluorophenyl)-3-naphthalen-1-ylurea is a urea derivative featuring a naphthalen-1-yl group and a 3-fluorophenyl moiety linked via a urea bridge. The compound’s structure combines the aromatic rigidity of naphthalene with the electronic effects of the meta-fluorine substituent on the phenyl ring, which may enhance lipophilicity and metabolic stability . Its structural framework is frequently explored in medicinal chemistry for enzyme inhibition and receptor targeting, as seen in docking studies against GPER-1 .

Properties

IUPAC Name |

1-(3-fluorophenyl)-3-naphthalen-1-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O/c18-13-7-4-8-14(11-13)19-17(21)20-16-10-3-6-12-5-1-2-9-15(12)16/h1-11H,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVAGUOTMGLCCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-3-naphthalen-1-ylurea typically involves the reaction of 3-fluoroaniline with naphthyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-3-naphthalen-1-ylurea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)-3-naphthalen-1-ylurea has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

Biological Research: It is used as a probe to study protein-ligand interactions and enzyme kinetics.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-naphthalen-1-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The pathways involved may include inhibition of signal transduction or interference with metabolic processes.

Comparison with Similar Compounds

Positional Isomerism: 2-Fluorophenyl vs. 3-Fluorophenyl Derivatives

- 1-(2-Fluorophenyl)-3-naphthalen-1-ylurea () differs in the fluorine position (ortho vs. meta).

- 1-(4-Aminophenyl)-3-naphthalen-1-ylurea () replaces fluorine with a para-amino group, increasing polarity and hydrogen-bonding capacity. This modification likely enhances aqueous solubility but may reduce membrane permeability compared to the lipophilic fluoro analog .

Electron-Donating vs. Electron-Withdrawing Groups

- 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea () features a methoxy group, an electron-donating substituent. This may decrease acidity of the urea NH protons compared to the electron-withdrawing fluorine, altering hydrogen-bonding interactions with biological targets .

- 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)phenyl)propan-1-ol () introduces a bulky bicyclic group, demonstrating how steric bulk can disrupt planar urea conformations critical for target engagement .

Urea vs. Thiourea Derivatives

- 1-(3-Fluorophenyl)-2-thiourea () replaces the urea oxygen with sulfur. Thioureas exhibit greater acidity (pKa ~ 21 vs. ~26 for ureas), enabling stronger hydrogen-bond donor capacity. However, thioureas are less metabolically stable due to susceptibility to oxidation .

- 1-(Naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea () combines a thiophene carbonyl group with thiourea, creating a conjugated system that may enhance π-π stacking interactions but reduce solubility .

N-Substituted Ureas

- 1-(2-Chloroethyl)-3-naphthalen-1-ylurea () incorporates a chloroethyl chain on the urea nitrogen.

- 1-[1-(3-Aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-3-naphthalen-1-ylurea () adds a pyrazole-tert-butyl moiety, increasing molecular weight and complexity. Such modifications are often employed to improve selectivity in kinase inhibitors .

Data Tables

Table 1: Structural and Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.